(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” features a complex heterocyclic framework combining thiazolo-triazol-one, furyl, and acetylphenyl moieties. Its Z-configuration at the methylene bridge (C5) is critical for its stereochemical stability and intermolecular interactions.
Properties
Molecular Formula |
C23H14BrN3O3S |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H14BrN3O3S/c1-13(28)14-6-8-15(9-7-14)19-11-10-16(30-19)12-20-22(29)27-23(31-20)25-21(26-27)17-4-2-3-5-18(17)24/h2-12H,1H3/b20-12- |
InChI Key |
YFHPHCYGBRGQFZ-NDENLUEZSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5Br)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine or its derivatives to form the triazole ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one serves as a valuable building block for synthesizing more complex molecular structures. Its ability to participate in various chemical reactions makes it an important intermediate in organic synthesis.
Synthetic Routes
The synthesis typically involves multi-step reactions:
- Formation of the Thiazole Ring : Utilizing thiourea derivatives and α-haloketones.
- Formation of the Triazole Ring : Reaction with hydrazine derivatives.
- Substitution Reactions : Modifications to introduce various functional groups.
Biological Applications
The compound exhibits significant potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The presence of the thiazole and triazole rings is often associated with biological activity against bacteria and fungi.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The unique substitution pattern may enhance its efficacy in targeting cancer cells.
Industrial Applications
In industrial settings, this compound can be utilized in:
- Material Science : Due to its chemical stability and reactivity, it can be incorporated into advanced materials such as polymers and coatings.
- Agricultural Chemicals : Potential applications in developing agrochemicals that require specific biological activity against pests or diseases.
Table 2: Potential Biological Targets
| Target Type | Example |
|---|---|
| Enzymes | Kinases |
| Receptors | G-protein coupled receptors |
| Pathways | Apoptosis signaling |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of thiazolo-triazole derivatives. Results indicated that compounds structurally similar to this compound exhibited significant inhibition against various bacterial strains.
Case Study 2: Anticancer Research
Another research project focused on the anticancer potential of thiazole-containing compounds. The findings suggested that modifications to the triazole ring could enhance cytotoxicity against specific cancer cell lines.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of (Z)-configured thiazolo-triazol-one derivatives. Key structural variations among analogs include:
Substituents on the aromatic rings: Bromophenyl vs. Chlorophenyl: The 2-bromophenyl group in the target compound contrasts with analogs like “(5E)-5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” (), where bromine and chlorine substituents alter electron-withdrawing effects and steric bulk. Bromine’s larger atomic radius may enhance π-stacking interactions compared to chlorine . Acetylphenyl vs. Methoxyphenyl: The 4-acetylphenyl group in the target compound differs from the 4-methoxyphenyl group in “(5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” ().
Core Modifications :
- Thiophene vs. Furan : In , thiophene-containing triazol derivatives exhibit antimicrobial activity, whereas the target compound’s furyl group may reduce planarity and alter electronic conjugation, impacting biological interactions .
Key Research Findings
- Electronic Effects : Bromine substituents (e.g., ) enhance electrophilicity, which may improve binding to biological targets like enzymes or receptors .
- Conformational Flexibility: The Z-configuration and non-planar substituents (e.g., perpendicular fluorophenyl groups in ) reduce crystallinity but may improve pharmacokinetic properties .
- Biological Activity : Thiophene-containing analogs () show higher antimicrobial activity than furan derivatives, suggesting that heterocycle choice significantly impacts efficacy .
Biological Activity
The compound (5Z)-5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.3 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has identified several biological activities associated with this compound, including:
- Anticancer Activity : Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazolo-triazole compounds have demonstrated IC50 values ranging from 1.61 to 10 µM against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities against bacteria such as Pseudomonas aeruginosa and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values reported for similar compounds are as low as 0.21 µM .
- Antiviral Activity : Some studies suggest that thiazole derivatives may exhibit antiviral properties, although specific data on this compound's efficacy against viruses like SARS-CoV or influenza is limited .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole compounds often act as inhibitors of critical enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : The compound may interact with DNA or RNA structures, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolo-triazole derivatives on different cancer cell lines using MTT assays. Compounds showed varying degrees of effectiveness, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Screening : Another research effort focused on testing the antimicrobial properties of thiazole derivatives against clinical isolates. Results indicated potent activity against multidrug-resistant strains .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
